

# An In-depth Technical Guide to the Spectroscopic Data of 1,1-Dimethylurea

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## Compound of Interest

Compound Name: 1,1-Dimethylurea

Cat. No.: B1221719

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This guide provides a comprehensive overview of the spectroscopic data for **1,1-Dimethylurea** (CAS No. 598-94-7), a compound used in various chemical syntheses.<sup>[1][2]</sup> The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are essential for the identification, characterization, and quality control of this substance in research and development settings.

## Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **1,1-Dimethylurea**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **1,1-Dimethylurea**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide distinct signals corresponding to the different chemical environments of the nuclei.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **1,1-Dimethylurea**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.76	Singlet	6H	$\text{N}(\text{CH}_3)_2$
~5.45	Singlet (broad)	2H	$\text{NH}_2$

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **1,1-Dimethylurea**

Chemical Shift ( $\delta$ ) ppm	Assignment
~36.2	$\text{N}(\text{CH}_3)_2$
~160.5	$\text{C}=\text{O}$

Note: Data is based on proton-decoupled spectra. Chemical shifts can vary slightly depending on the solvent.[\[3\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **1,1-Dimethylurea** shows characteristic absorption bands for its amine and amide groups.

Table 3: Key IR Absorption Bands for **1,1-Dimethylurea**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3400 - 3200	Strong, Broad	N-H stretching ( $\text{NH}_2$ )
~2950 - 2850	Medium	C-H stretching ( $\text{CH}_3$ )
~1650	Strong	$\text{C}=\text{O}$ stretching (Amide I)
~1590	Strong	N-H bending (Amide II)

Note: Spectra are typically acquired from a solid sample prepared as a KBr pellet.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The molecular formula of **1,1-Dimethylurea** is  $\text{C}_3\text{H}_8\text{N}_2\text{O}$ , with a molecular weight of approximately 88.11 g/mol [\[2\]](#)[\[4\]](#)[\[5\]](#)

Table 4: Mass Spectrometry Data for **1,1-Dimethylurea**

m/z	Interpretation
88	Molecular Ion $[M]^+$
44	Fragment Ion $[(CH_3)_2N]^+$

Note: Fragmentation patterns can vary based on the ionization technique used (e.g., Electron Impact - EI).

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

### NMR Spectroscopy ( $^1H$ and $^{13}C$ )

Objective: To obtain high-resolution  $^1H$  and  $^{13}C$  NMR spectra of **1,1-Dimethylurea**.

Methodology:

- Sample Preparation:
  - Weigh an appropriate amount of the **1,1-Dimethylurea** sample. For  $^1H$  NMR, 5-25 mg is typical, while  $^{13}C$  NMR may require 50-100 mg for a good signal-to-noise ratio in a reasonable time.[\[6\]](#)
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O) inside a clean vial.[\[6\]](#)[\[7\]](#)
  - Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug to prevent poor spectral resolution.[\[8\]](#)[\[9\]](#)
  - Transfer the clear solution into a clean, dry 5 mm NMR tube.
- Instrument Setup:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer on the deuterium signal of the solvent.[10]
  - "Shim" the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This process is often automated.[9][10]
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ) to ensure efficient signal transmission.[11][12]
- Data Acquisition:
    - For  $^1\text{H}$  NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) are collected to achieve a good signal-to-noise ratio.
    - For  $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).[10] A larger number of scans is required due to the low natural abundance of  $^{13}\text{C}$ . A relaxation delay (e.g., 1-2 seconds) is used to allow for the nuclei to return to equilibrium between pulses.[10]
  - Data Processing:
    - Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.[10]
    - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
    - Perform a baseline correction to create a flat baseline.
    - Reference the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[10]
    - Integrate the peaks in the  $^1\text{H}$  spectrum to determine the relative ratios of protons.

## IR Spectroscopy (KBr Pellet Method)

Objective: To obtain an infrared spectrum of solid **1,1-Dimethylurea**.

**Methodology:**

- Sample Preparation:
  - Thoroughly clean and dry an agate mortar and pestle.[13]
  - Place 1-2 mg of the **1,1-Dimethylurea** sample and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder into the mortar.[14] The KBr must be free of moisture, as water shows a broad absorption band in the IR spectrum.[15]
  - Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering.[14]
- Pellet Formation:
  - Transfer a portion of the mixture into a pellet-forming die.
  - Place the die into a hydraulic press and apply a pressure of several tons for a few minutes.[14][16] This causes the KBr to fuse into a transparent or translucent disc, with the sample embedded within it.[14]
- Data Acquisition:
  - Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.
  - Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to correct for atmospheric CO<sub>2</sub> and H<sub>2</sub>O, as well as any impurities in the KBr.[13]
  - Acquire the sample spectrum over the desired range (typically 4000-400 cm<sup>-1</sup>).
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Label the significant peaks corresponding to the functional groups in the molecule.

## Mass Spectrometry (Electron Impact)

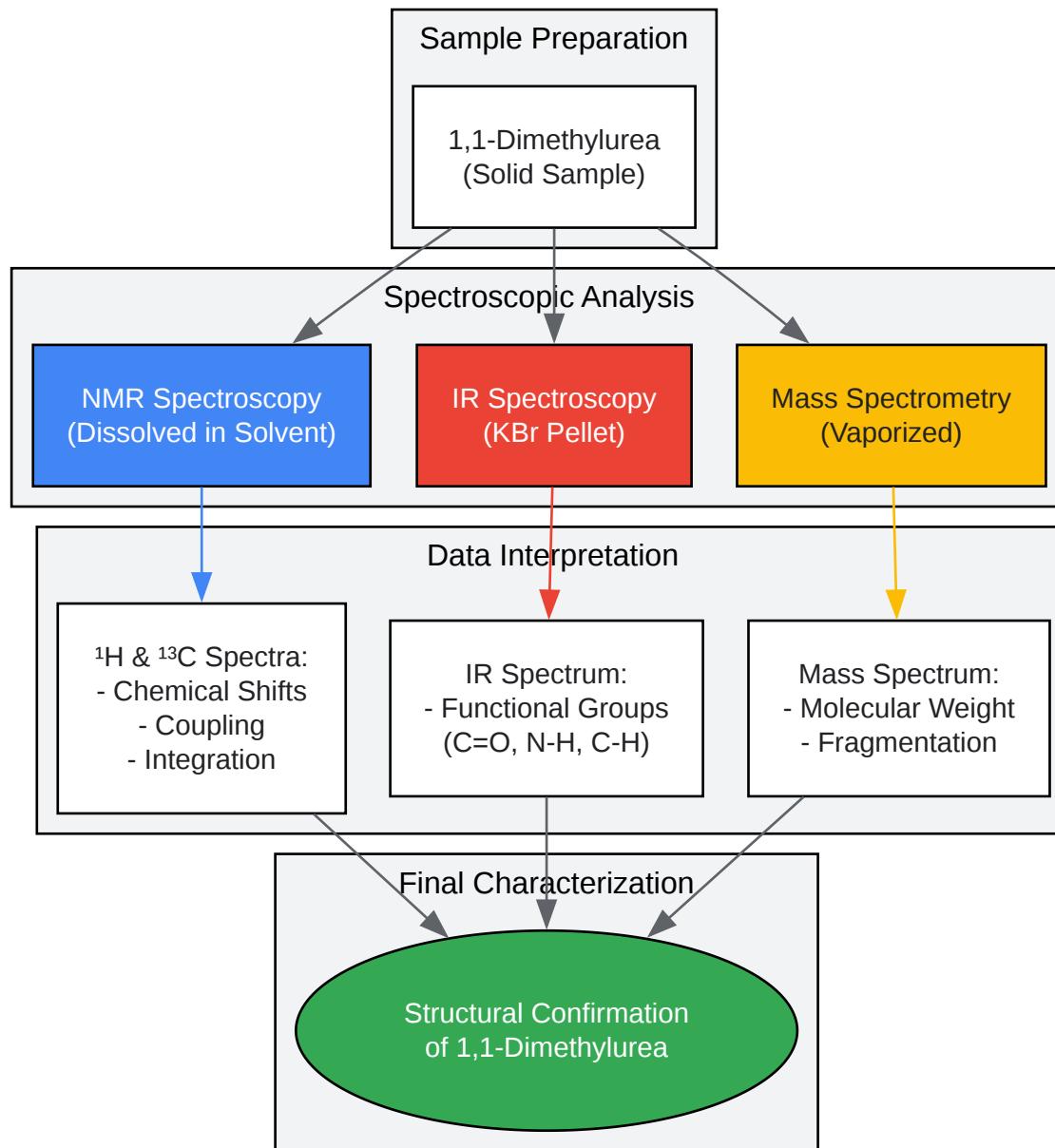
Objective: To determine the molecular weight and fragmentation pattern of **1,1-Dimethylurea**.

Methodology:

- Sample Introduction:
  - Introduce a small amount of the **1,1-Dimethylurea** sample into the mass spectrometer. For a volatile solid, this can be done using a direct insertion probe which is heated to vaporize the sample into the ion source.[17][18]
- Ionization:
  - The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV) in the ion source. This is known as Electron Impact (EI) ionization.[17]
  - The electron impact knocks an electron off the molecule, creating a positively charged molecular ion (radical cation,  $[M]^+$ ).[18] Excess energy from this process often causes the molecular ion to break apart into smaller, charged fragments.
- Mass Analysis:
  - The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.
  - The mass analyzer (e.g., a magnetic sector or a quadrupole) separates the ions based on their mass-to-charge ( $m/z$ ) ratio.[17]
- Detection:
  - The separated ions strike a detector, which generates a signal proportional to the number of ions at each  $m/z$  value.[18]
  - The instrument's software processes these signals to generate a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization of a chemical compound like **1,1-Dimethylurea** using multiple spectroscopic techniques.



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Caption: Logical workflow for the spectroscopic characterization of **1,1-Dimethylurea**.

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